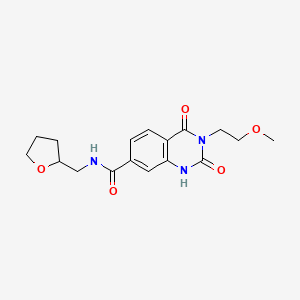

3-(2-methoxyethyl)-2,4-dioxo-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

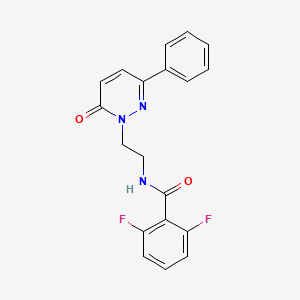

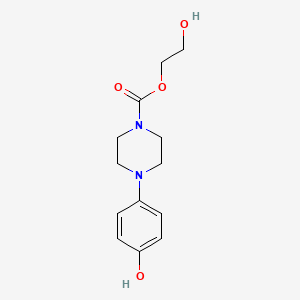

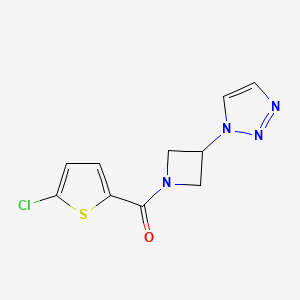

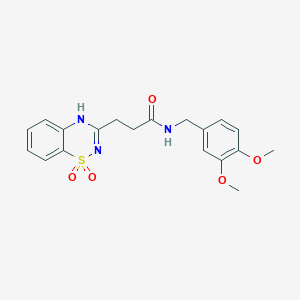

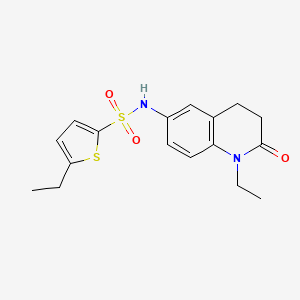

The compound is a complex organic molecule that contains several functional groups and rings, including a tetrahydroquinazoline ring, a carboxamide group, a methoxyethyl group, and a tetrahydrofuran ring . These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The compound’s structure is likely to be largely defined by its tetrahydroquinazoline and tetrahydrofuran rings. These rings can adopt various conformations depending on the surrounding groups and conditions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like hydrolysis, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. It’s likely to have properties common to other similar compounds, such as solubility in organic solvents and stability under certain conditions .Scientific Research Applications

Heterocyclic Derivative Syntheses

A study by Bacchi et al. (2005) demonstrates the synthesis of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This process highlights a method for creating complex heterocycles that could be foundational for further pharmaceutical applications (Bacchi et al., 2005).

Novel Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. This work illustrates the potential of structurally novel heterocycles as therapeutic agents, potentially including compounds similar to the query chemical (Abu‐Hashem et al., 2020).

Antimicrobial Study of Fluoroquinolone-based Derivatives

Patel and Patel (2010) explored the antimicrobial properties of fluoroquinolone-based 4-thiazolidinones, synthesized from a process that might relate to the broader class of compounds such as the one . Their findings contribute to understanding how structural variations in heterocyclic compounds affect antimicrobial activity (Patel & Patel, 2010).

Synthesis of Tetra- and Penta-heterocyclic Compounds

Research by Abdallah et al. (2009) on the synthesis of complex heterocyclic compounds incorporating isoquinoline moieties adds to the knowledge of synthesizing diverse heterocyclic structures, which are crucial for the development of new pharmaceuticals (Abdallah et al., 2009).

Methoxylated Tetrahydroisoquinolinium Derivatives

A study by Graulich et al. (2006) on methoxylated tetrahydroisoquinolinium derivatives as ligands for apamin-sensitive Ca2+-activated K+ channels reveals the potential for developing new therapeutic agents targeting specific ion channels, which could be related to the structural framework of the query compound (Graulich et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2-methoxyethyl)-2,4-dioxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5/c1-24-8-6-20-16(22)13-5-4-11(9-14(13)19-17(20)23)15(21)18-10-12-3-2-7-25-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEXLLBZBLRCIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3CCCO3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2982345.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2982348.png)

![3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one](/img/no-structure.png)

![4-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2982352.png)